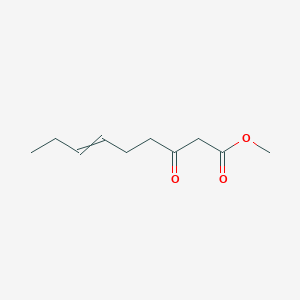

Methyl 3-oxonon-6-enoate

CAS No.: 22617-64-7

Cat. No.: VC20656520

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22617-64-7 |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | methyl 3-oxonon-6-enoate |

| Standard InChI | InChI=1S/C10H16O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h4-5H,3,6-8H2,1-2H3 |

| Standard InChI Key | NAJKWSCVJAFHAO-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCC(=O)CC(=O)OC |

Introduction

Structural and Functional Characteristics

Methyl 3-oxonon-6-enoate is defined by its linear carbon chain featuring a ketone group at the third position and an ester group at the terminal methyl end. The double bond at the sixth carbon introduces geometric isomerism, influencing its stereochemical behavior in reactions. The compound’s structure is represented as:

This configuration allows simultaneous participation in nucleophilic additions (via the ketone) and esterification or hydrolysis reactions (via the ester group).

Synthesis Methods

Base-Catalyzed Alkylation of β-Ketoesters

A primary synthesis route involves the alkylation of β-ketoesters. The dianion of a β-dicarbonyl compound, generated using strong bases such as sodium hydride or lithium diisopropylamide (LDA), reacts with alkyl halides to form the desired product. For instance:

This method requires precise temperature control (–78°C to 0°C) to prevent side reactions, as demonstrated in analogous syntheses of related compounds .

Oxidation and Functionalization Steps

Alternative approaches include the oxidation of secondary alcohols to ketones using Dess-Martin periodinane, followed by esterification. For example, a documented procedure for a structurally similar compound involved:

-

Oxidation: Treatment of a diol with Dess-Martin periodinane in dichloromethane at room temperature .

-

Wittig Reaction: Introduction of an alkene via reaction with (ethoxycarbonylmethylene)triphenylphosphorane .

Such multi-step sequences highlight the compound’s synthetic versatility but necessitate rigorous purification via chromatography .

Physicochemical Properties

Solubility and Polarity

The compound’s moderate LogP value (~2.5) indicates preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water. This polarity arises from the electron-withdrawing ketone and ester groups.

Spectroscopic Data

-

NMR: Key signals include a triplet for the methyl ester ( ~3.6 ppm) and a doublet of doublets for the α,β-unsaturated ketone ( ~5.3–5.8 ppm).

-

Mass Spectrometry: The molecular ion peak at 184.23 aligns with its molecular weight, while fragmentation patterns reveal cleavage at the ketone and ester sites .

Table 1: Comparative Properties of Methyl 3-Oxonon-6-enoate and Related Compounds

| Property | Methyl 3-Oxonon-6-enoate | Methyl 3-Oxonon-8-ynoate | Methyl 12-Oxo-9-dodecenoate |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 184.23 | 182.22 | 226.31 |

| Functional Groups | Ketone, ester, alkene | Ketone, ester, alkyne | Ketone, ester, alkene |

| Key Applications | Synthetic intermediate | Alkyne chemistry | Lipid biochemistry |

Reactivity and Reaction Mechanisms

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with Grignard reagents or hydrides. For example, reaction with methylmagnesium bromide yields a tertiary alcohol:

This reactivity is exploited in the synthesis of branched hydrocarbons.

Ester Hydrolysis

Under acidic or basic conditions, the ester group hydrolyzes to form carboxylic acids. Basic hydrolysis proceeds via a tetrahedral intermediate:

This property is critical in prodrug design and polymer chemistry.

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

Methyl 3-oxonon-6-enoate serves as a precursor in the total synthesis of terpenoids and polyketides. Its alkene moiety enables cyclization reactions, as seen in the synthesis of abyssomicin analogs .

Pharmaceutical Chemistry

The compound’s ability to act as a Michael acceptor makes it valuable in constructing α,β-unsaturated carbonyl systems, which are prevalent in antiviral and anticancer agents.

Analytical and Purification Techniques

Chromatography

Flash chromatography (petroleum ether:ethyl acetate gradients) effectively separates the compound from by-products . Thin-layer chromatography (TLC) with UV visualization is used for reaction monitoring.

Spectroscopic Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume